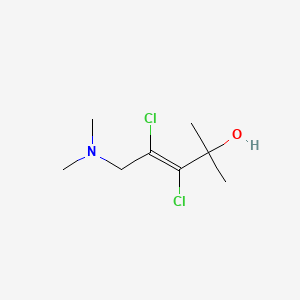
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol is an organic compound characterized by its unique structure, which includes two chlorine atoms, a dimethylamino group, and a hydroxyl group attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloro-2-methylpent-3-en-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentene backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), dimethylamine (CH₃)₂NH
Major Products
Oxidation: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-one
Reduction: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpentane-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol involves its interaction with specific molecular targets within cells. The dimethylamino group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by forming covalent bonds with biological molecules, leading to alterations in cellular function.
Comparación Con Compuestos Similares
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol can be compared with other similar compounds, such as:
(E)-3,4-Dichloro-2-methylpent-3-en-2-ol: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
(E)-3,4-Dichloro-5-(methylamino)-2-methylpent-3-en-2-ol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its interaction with biological targets.
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylbut-3-en-2-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
The presence of the dimethylamino group in this compound makes it unique, as it enhances the compound’s ability to interact with various molecular targets, potentially increasing its efficacy in scientific and industrial applications.
Propiedades
Número CAS |
100156-16-9 |
|---|---|
Fórmula molecular |
C8H15Cl2NO |
Peso molecular |
212.11 g/mol |
Nombre IUPAC |
(E)-3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C8H15Cl2NO/c1-8(2,12)7(10)6(9)5-11(3)4/h12H,5H2,1-4H3/b7-6+ |
Clave InChI |
DXRVUFKGHFCHIJ-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(/C(=C(/CN(C)C)\Cl)/Cl)O |
SMILES canónico |
CC(C)(C(=C(CN(C)C)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
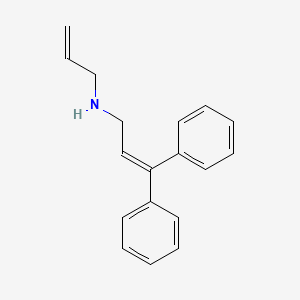

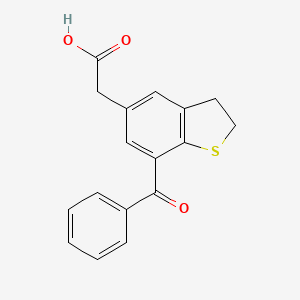
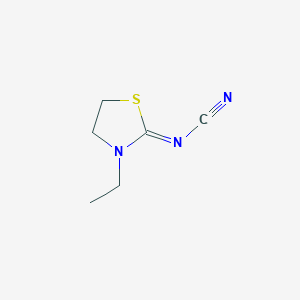

![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
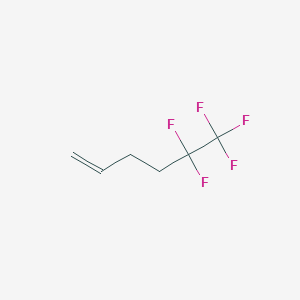
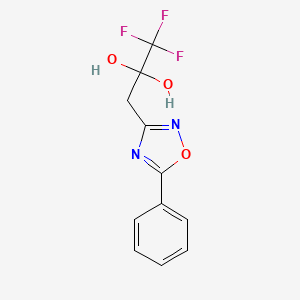
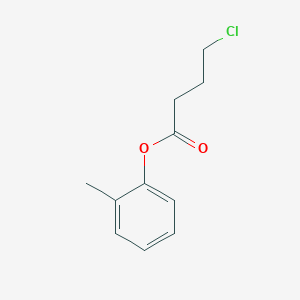
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

